Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)-
CAS No.: 159035-03-7
Cat. No.: VC17009154
Molecular Formula: C8H19LiOSi
Molecular Weight: 166.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159035-03-7 |
|---|---|
| Molecular Formula | C8H19LiOSi |
| Molecular Weight | 166.3 g/mol |
| IUPAC Name | lithium;(2-methanidyl-2-methylpropoxy)-trimethylsilane |
| Standard InChI | InChI=1S/C8H19OSi.Li/c1-8(2,3)7-9-10(4,5)6;/h1,7H2,2-6H3;/q-1;+1 |
| Standard InChI Key | CPKNRJLTXUFJST-UHFFFAOYSA-N |
| Canonical SMILES | [Li+].CC(C)([CH2-])CO[Si](C)(C)C |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound’s structure features a lithium atom coordinated to a tertiary carbon in a 2,2-dimethylpropyl chain (κC bonding) and a TMS-protected oxygen atom (κO bonding). This arrangement is represented by the canonical SMILES [Li+].CC(C)([CH2-])CO[Si](C)(C)C, which highlights the lithium’s interaction with both the carbanionic center and the silyl ether. The TMS group enhances steric bulk and electronic stabilization, reducing the compound’s propensity for uncontrolled decomposition compared to simpler organolithium reagents like n-butyllithium .
Spectroscopic Data
While direct spectroscopic data for this compound are scarce, analogous TMS-containing organolithium species exhibit distinct NMR signatures. For example, the trimethylsilyl group typically appears as a singlet at δ 0.1–0.3 ppm in <sup>1</sup>H NMR, while the lithium-bound carbon resonates near δ 80–100 ppm in <sup>13</sup>C NMR . The carbanionic center’s IR absorption is expected around 1450–1550 cm<sup>−1</sup>, though this remains theoretical without experimental confirmation.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 159035-03-7 | |
| Molecular Formula | C₈H₁₉LiOSi | |
| Molecular Weight | 166.3 g/mol | |
| IUPAC Name | Lithium;(2-methanidyl-2-methylpropoxy)-trimethylsilane | |
| Stability | Air- and moisture-sensitive |
Reactivity and Mechanistic Behavior
Nucleophilic Reactivity
The lithium-carbon bond confers strong nucleophilic character, enabling reactions with electrophiles such as carbonyl compounds, alkyl halides, and epoxides. For instance, in aldol-like reactions, the compound may act as a chiral nucleophile, with the TMS group directing stereoselectivity via steric effects . A study by J. Org. Chem. (2023) demonstrated that silyl ethers facilitate O-silylative aldol reactions under catalytic conditions, suggesting analogous pathways for this lithium species .
Stability Enhancements
The TMS group stabilizes the lithium center through a combination of inductive electron donation and steric shielding. This contrasts with unprotected organolithium reagents, which rapidly decompose via proton abstraction from solvents or dimerization . Computational studies on similar systems indicate that the TMS group lowers the energy of the transition state in deprotonation reactions by ~15 kcal/mol compared to non-silylated analogs .
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